molecular formula C5H7N3OS B1417462 6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one CAS No. 1566-32-1

6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one

Cat. No. B1417462
CAS RN: 1566-32-1
M. Wt: 157.2 g/mol
InChI Key: RJIJIPUHQPCXHM-UHFFFAOYSA-N
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Description

“6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one” is a chemical compound with the molecular formula C5H7N3OS. It has a molecular weight of 157.2 g/mol. It is available for purchase for pharmaceutical testing .


Synthesis Analysis

The synthesis of “6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one” and similar compounds has been a topic of research. For instance, triazines and tetrazines, which are building blocks of this compound, have been synthesized through various methods such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .


Molecular Structure Analysis

The InChI code for “6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one” is 1S/C5H7N3OS/c1-3-4(9)6-5(10-2)8-7-3/h1-2H3,(H,6,8,9). This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.

Scientific Research Applications

  • Synthesis of Biologically Important Organic Molecules

    • Field : Organic Chemistry .
    • Application : Triazines and tetrazines are building blocks in the design of biologically important organic molecules . They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
    • Methods : Various synthetic routes for a variety of triazines and tetrazines have been developed through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
    • Results : The rich literature demonstrates the successful synthesis of these molecules and their wide range of biological applications .
  • Heterogeneous Catalysis

    • Field : Chemical Engineering .
    • Application : Triazine and tetrazine molecules have great practical applications in heterogeneous catalysis .
    • Methods : The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) .
    • Results : These properties lead to their use in heterogeneous catalysis .
  • Photocatalysis

    • Field : Physical Chemistry .
    • Application : Triazine and tetrazine molecules are used in photocatalysis .
    • Methods : The rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) of triazine and tetrazines make them suitable for photocatalysis .
    • Results : Their use in photocatalysis has been demonstrated in various studies .
  • Separation and Storage

    • Field : Material Science .
    • Application : Triazine and tetrazine molecules have applications in separation and storage .
    • Methods : The unique properties of triazine and tetrazines, such as their rich nitrogen content and high chemical stability, make them suitable for these applications .
    • Results : They have been successfully used in separation and storage applications .
  • Energy-Related Functions

    • Field : Energy Science .
    • Application : Triazine and tetrazine molecules have energy-related applications .
    • Methods : The unique properties of triazine and tetrazines, such as their rich nitrogen content and high chemical stability, make them suitable for these applications .
    • Results : They have been successfully used in energy-related applications .
  • Synthesis of Heterocyclic Compounds

    • Field : Organic Chemistry .
    • Application : Triazines and tetrazines are used in the synthesis of various heterocyclic compounds .
    • Methods : Various synthetic routes have been developed for a variety of triazines and tetrazines through electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
    • Results : The successful synthesis of these heterocyclic compounds has been demonstrated in various studies .
  • Bioorthogonal Applications

    • Field : Chemical Biology .
    • Application : Triazine and tetrazine molecules have bioorthogonal applications with various strained alkenes and alkynes .
    • Methods : The unique properties of triazine and tetrazines, such as their rich nitrogen content and high chemical stability, make them suitable for these applications .
    • Results : Their use in bioorthogonal applications has been demonstrated in various studies .
  • Synthesis of Pyrimidines, Thiazoles, Tetrahydroquinolines, 1,2,3-Triazoles, Tetrazoles, Fluorinated Pyrazoles, and Other Fused Heterocyclic Molecules

    • Field : Organic Chemistry .
    • Application : Triazines and tetrazines are used in the synthesis of various heterocyclic compounds .
    • Methods : Various synthetic routes have been developed for a variety of triazines and tetrazines through electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
    • Results : The successful synthesis of these heterocyclic compounds has been demonstrated in various studies .
  • Synthesis of Antitumoural Properties of Novel Fused 1,2,4-Triazine Aryl Derivatives

    • Field : Medicinal Chemistry .
    • Application : Triazines and tetrazines are used in the synthesis of novel fused 1,2,4-triazine aryl derivatives with antitumoural properties .
    • Methods : Various synthetic routes have been developed for a variety of triazines and tetrazines .
    • Results : The successful synthesis of these molecules and their antitumoural properties have been demonstrated in various studies .
  • Synthesis of Antimicrobial Studies of Some Novel Quinazolinones Derivatives Fused with [1,2,4]-Triazole, [1,2,4]-Triazine and [1,2,4,5]-Tetrazine Rings

    • Field : Medicinal Chemistry .
    • Application : Triazines and tetrazines are used in the synthesis of novel quinazolinones derivatives fused with [1,2,4]-triazole, [1,2,4]-triazine and [1,2,4,5]-tetrazine rings .
    • Methods : Various synthetic routes have been developed for a variety of triazines and tetrazines .
    • Results : The successful synthesis of these molecules and their antimicrobial properties have been demonstrated in various studies .

properties

IUPAC Name

6-methyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-3-4(9)6-5(10-2)8-7-3/h1-2H3,(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIJIPUHQPCXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301714
Record name 6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one

CAS RN

1566-32-1
Record name 1566-32-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (4, 5.80 g, 40.6 mmol) in absolute ethanol (250 mL) was added NaOH (1.96 g, 49.1 mmol) followed by MeI (11.5 g, 81.2 mmol). The mixture was heated at 40° C. for 15 h. Most of the solvent was evaporated under reduced pressure. Water was added to the residue. The precipitated white solid was collected by filtration and washed with ethanol to give 5 (3.06 g). The aqueous phase was extracted with CH2Cl2 (80 mL×4). The combined extracts were dried over Na2SO4 and concentrated to give 3.34 g crude product. This was purified by column chromatography on silica gel, and eluted with 1:1 to 1:2 petroleum ether-ethyl acetate to provide 6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (5). MS: m/z, 158 (100%, M+1).
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
11.5 g
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Citations

For This Compound
1
Citations
AA El‐Barbary, YA Hafiz… - Journal of Heterocyclic …, 2011 - Wiley Online Library
Thiation of 1 by LR gave the corresponding 3,5‐dithioxo derivative 2 and the trimer 3. Methylation of 1 afforded the S‐methyl derivative 4. Compound 1 was fused with 6‐bromo‐2‐…
Number of citations: 5 onlinelibrary.wiley.com

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